molecular formula C13H23Cl2N3O B6350729 [(6-Methylpyridin-2-yl)methyl][2-(morpholin-4-yl)ethyl]amine dihydrochloride CAS No. 1426142-78-0

[(6-Methylpyridin-2-yl)methyl][2-(morpholin-4-yl)ethyl]amine dihydrochloride

Cat. No.: B6350729
CAS No.: 1426142-78-0
M. Wt: 308.2 g/mol
InChI Key: VTAPRJFDCIYTQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(6-Methylpyridin-2-yl)methyl][2-(morpholin-4-yl)ethyl]amine dihydrochloride is a chemically significant intermediate primarily recognized for its role in the synthesis of potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors. GSK-3 is a serine/threonine kinase that is a critical node in numerous cellular signaling pathways, and its dysregulation is implicated in the pathogenesis of several diseases, including neurological disorders, oncology, and diabetes. Researchers utilize this diamine compound as a crucial building block to construct complex molecular architectures that interact with the ATP-binding pocket of GSK-3. For instance, it is a key precursor in the development of inhibitors like the 3-(1H-indazol-5-yl)-1H-pyrrolo[3,2-b]pyridine series, which have demonstrated high potency and selectivity for GSK-3 over other kinases, making them valuable chemical tools for probing the biological functions of this enzyme. The morpholine and pyridine motifs within its structure contribute to favorable physicochemical and pharmacokinetic properties in the final drug candidates, enhancing their suitability for in vitro and in vivo research applications. Its primary research value lies in enabling the exploration of GSK-3 inhibition as a therapeutic strategy for conditions such as Alzheimer's disease, mood disorders, and certain cancers.

Properties

IUPAC Name

N-[(6-methylpyridin-2-yl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O.2ClH/c1-12-3-2-4-13(15-12)11-14-5-6-16-7-9-17-10-8-16;;/h2-4,14H,5-11H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAPRJFDCIYTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CNCCN2CCOCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Morpholine Ethyl Intermediate Preparation

The [2-(morpholin-4-yl)ethyl] moiety can be synthesized via nucleophilic ring-opening of aziridine by morpholine, as demonstrated in RU2570898C2. Under autoclave conditions (100–120°C, 3–5 atm), morpholine reacts with aziridine in a 2:1 molar ratio, yielding 2-(morpholin-4-yl)ethylamine with >80% efficiency. This intermediate is critical for subsequent alkylation.

Pyridylmethyl Group Introduction

The (6-methylpyridin-2-yl)methyl component is introduced via alkylation of the primary amine. Reacting 2-(morpholin-4-yl)ethylamine with 2-(chloromethyl)-6-methylpyridine in tetrahydrofuran (THF) at reflux (66°C) in the presence of potassium carbonate (K₂CO₃) facilitates nucleophilic substitution. The reaction typically achieves 70–75% yield after 12–18 hours. Residual tungsten impurities, a concern in oxidation steps, are circumvented here due to the absence of tungstate catalysts.

Table 1: Alkylation Reaction Parameters

ParameterValue/RangeSource Citation
SolventTHF
Temperature66°C (reflux)
BaseK₂CO₃
Yield70–75%

Reductive Amination Pathways

Reductive amination provides an alternative route, particularly when starting from aldehyde precursors. This method avoids the need for pre-functionalized alkylating agents.

Aldehyde Synthesis

6-Methylpyridine-2-carbaldehyde is prepared via oxidation of 2-(hydroxymethyl)-6-methylpyridine using Oxone® (2KHSO₅·KHSO₄·K₂SO₄) in acetic acid at 50°C. The reaction proceeds with 85–90% conversion, though care must be taken to minimize N-oxide byproducts.

Coupling with Morpholine Ethylamine

The aldehyde is condensed with 2-(morpholin-4-yl)ethylamine in methanol, followed by reduction using sodium cyanoborohydride (NaBH₃CN) at pH 5–6 (acetic acid buffer). This one-pot procedure yields the tertiary amine in 65–70% efficiency.

Table 2: Reductive Amination Conditions

ParameterValue/RangeSource Citation
Reducing AgentNaBH₃CN
pH5–6 (acetic acid)
Reaction Time24–36 hours

Salt Formation and Purification

Conversion to the dihydrochloride salt is critical for enhancing stability and solubility. The free base is treated with concentrated hydrochloric acid (HCl) in methanol at 0–5°C, followed by anti-solvent crystallization using ethyl acetate. Recrystallization from a ternary solvent system (water:methanol:ethyl acetate, 1:2:3) elevates purity to >99.5%, as validated by HPLC.

Table 3: Salt Crystallization Parameters

ParameterValue/RangeSource Citation
AcidHCl (conc.)
Solvent SystemWater:methanol:ethyl acetate (1:2:3)
Purity Post-Crystallization>99.5%

Comparative Analysis of Methodologies

Alkylation offers higher yields (70–75%) but requires pre-synthesized alkyl halides, increasing synthetic steps. Reductive amination simplifies precursor preparation but suffers from moderate yields (65–70%) and stringent pH control. Both routes benefit from in situ oxidation protocols and solvent systems to minimize impurities.

Environmental and Industrial Considerations

The alkylation route aligns with green chemistry principles by avoiding toxic aziridine intermediates , while reductive amination reduces halogenated waste. Industrial scalability favors the alkylation method due to shorter reaction times and easier process control, though reagent costs may be higher.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tertiary amine and morpholine groups facilitate nucleophilic substitution under acidic or basic conditions. Key findings include:

Alkylation/Acylation

  • The free amine (after deprotonation) reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides. For example, reactions with methyl iodide in dichloromethane yield N-methyl derivatives .

  • Morpholine’s oxygen can participate in N-alkylation under Mitsunobu conditions (e.g., diethyl azodicarboxylate and triphenylphosphine) .

ReactantConditionsProductYield (%)Source
Methyl iodideDCM, RT, 12 hN-Methylated derivative85
Benzoyl chlorideTHF, Et₃N, 0°CAcylated morpholine72

Cross-Coupling Reactions

The pyridine ring enables transition-metal-catalyzed couplings. Evidence from triazine-morpholine systems suggests:

Suzuki-Miyaura Coupling

  • Boronic acid partners react at the pyridine’s C-4 position under Pd catalysis. A representative protocol uses:

    • Catalyst: Pd(PPh₃)₄

    • Base: Na₂CO₃

    • Solvent: 1,4-dioxane/H₂O (4:1)

    • Temperature: 90°C .

Boronic AcidCoupling PositionProductYield (%)
4-MethoxyphenylC-4Arylated pyridine69

Acid-Base Reactions

The dihydrochloride salt undergoes reversible protonation:

Deprotonation

  • Treatment with aqueous NaOH (1 M) regenerates the free base, enhancing solubility in organic solvents like ethyl acetate .

  • pKₐ values (estimated):

    • Pyridine N: ~3.5

    • Morpholine N: ~7.4 .

Oxidation and Reduction

Functional group transformations include:

Amine Oxidation

  • Tertiary amines oxidize to N-oxides using H₂O₂ in acetic acid (55–60°C) .

  • Morpholine’s oxygen can form sulfoxides with peroxides .

Oxidizing AgentProductConditions
30% H₂O₂N-Oxide derivativeAcOH, 60°C, 4 h

Reductive Amination

  • Pyridine-aldehyde intermediates react with amines (e.g., ethylamine) under NaBH₃CN to form secondary amines.

Enzyme Inhibition

  • Pyridine-morpholine hybrids inhibit kinases (e.g., PI3K/mTOR) via H-bonding with ATP-binding pockets .

  • IC₅₀ values for related compounds: 10–50 nM .

Metal Coordination

  • The morpholine nitrogen and pyridine’s lone pair coordinate transition metals (e.g., Cu²⁺, Fe³⁺), relevant in catalytic or therapeutic contexts .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C13H22ClN3O
  • Molecular Weight : 273.79 g/mol
  • CAS Number : 1426142-78-0

This compound features a pyridine ring and a morpholine moiety, which are known for their biological activity. The presence of these functional groups contributes to its potential interactions with biological systems.

Pharmacological Applications

  • Antidepressant Activity
    • Research indicates that compounds similar to [(6-Methylpyridin-2-yl)methyl][2-(morpholin-4-yl)ethyl]amine dihydrochloride exhibit antidepressant properties. Studies have shown that the modulation of neurotransmitter systems, particularly serotonin and norepinephrine, can lead to significant mood improvements in animal models .
  • Anticancer Properties
    • The compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation . For example, compounds targeting the Syk kinase pathway have shown promise in treating various cancers, suggesting a similar mechanism may be at play here.
  • Neurological Disorders
    • Given its structural similarities to known neuroactive agents, this compound could be explored for treating neurological disorders such as anxiety and schizophrenia. The morpholine group is particularly relevant due to its ability to cross the blood-brain barrier, potentially enhancing central nervous system activity .

Case Study 1: Antidepressant Effects

A study published in 2020 evaluated the antidepressant effects of similar compounds in a rat model. The results indicated a significant reduction in depression-like behaviors after administration of the compound, correlating with increased levels of serotonin and norepinephrine in the brain .

Case Study 2: Anticancer Activity

In vitro studies conducted on breast cancer cell lines demonstrated that derivatives of this compound inhibited cell proliferation by inducing apoptosis. The mechanism was linked to the downregulation of the PI3K/Akt signaling pathway, which is crucial for cell survival .

Data Table: Summary of Biological Activities

Application AreaBiological ActivityReference
AntidepressantModulation of serotonin/norepinephrine
AnticancerInhibition of tumor growth
Neurological DisordersPotential anxiolytic effects

Mechanism of Action

The mechanism of action of [(6-Methylpyridin-2-yl)methyl][2-(morpholin-4-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, depending on the specific target and context of use.

Comparison with Similar Compounds

Structural Features

The compound shares core motifs with several morpholine- and pyridine-containing amines (Table 1). Key differences lie in substituent groups and heterocyclic systems:

  • Pyridine vs. Pyrimidine/Thienopyrimidine Backbones: Unlike thieno[3,2-d]pyrimidine derivatives (e.g., compounds in –8) , the target compound employs a pyridine ring, which may alter electronic properties and binding interactions.
  • Morpholine Positioning : The ethyl-linked morpholine group is analogous to 2-[2-(morpholin-4-yl)phenyl]ethan-1-amine dihydrochloride but lacks the aromatic phenyl spacer.

Physicochemical Properties

  • Molecular Weight: The target compound’s estimated molecular weight is ~337 g/mol (calculated for C₁₃H₂₂Cl₂N₃O). Comparatively, 4-Amino-5-aminomethyl-2-methylpyrimidine dihydrochloride has a molecular weight of 206.09 g/mol .
  • Purity : Analogous dihydrochloride salts, such as (Morpholin-2-ylmethyl)amine dihydrochloride, achieve 95% purity , while pyrimidine derivatives reach 98% .

Pharmacological Activity

  • Analgesic/Anti-Inflammatory Effects: Furochromenylideneamino pyrimidinones () showed promising activity .
  • Kinase Inhibition: Thienopyrimidine-morpholine hybrids (–8) are often designed as kinase inhibitors, suggesting similar therapeutic targets for the target compound .

Biological Activity

Introduction

[(6-Methylpyridin-2-yl)methyl][2-(morpholin-4-yl)ethyl]amine dihydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a 6-methylpyridine moiety linked to a morpholine group through an ethyl chain. The dihydrochloride form enhances solubility in aqueous environments, making it suitable for biological assays.

Biological Activity Overview

Research indicates that this compound may exhibit a range of biological activities, including:

  • Anticancer properties
  • Antimicrobial effects
  • Neuroprotective activity

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on various enzymes, including histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are implicated in cancer progression and other diseases .
  • Receptor Modulation : The compound may interact with specific receptors involved in neurotransmission and cellular signaling, potentially influencing pathways related to neurodegenerative disorders .
  • Cell Cycle Regulation : Evidence suggests that derivatives of pyridine and morpholine can induce cell cycle arrest in cancer cells, leading to apoptosis .

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For example:

Cell LineIC50 (µM)
HeLa12.5
A54915.0
MCF710.0

These values indicate that this compound has significant potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results show effectiveness against both Gram-positive and Gram-negative bacteria:

BacteriaMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Case Studies

  • Neuroprotective Effects : A study investigating the neuroprotective properties of similar compounds found that they could reduce oxidative stress in neuronal cells, suggesting potential applications in treating conditions like Alzheimer's disease .
  • In Vivo Efficacy : Animal studies have shown promising results where administration of the compound led to reduced tumor sizes in xenograft models, supporting its potential as an effective anticancer therapy .

Q & A

Q. What are the established synthetic routes for [(6-Methylpyridin-2-yl)methyl][2-(morpholin-4-yl)ethyl]amine dihydrochloride?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting 6-methylpyridine-2-carbaldehyde with 2-(morpholin-4-yl)ethylamine under reducing conditions (e.g., NaBH₃CN) to form the tertiary amine, followed by salt formation with HCl. For example, analogous morpholine-containing compounds were synthesized using HCl as a catalyst in ethanol under reflux (12–24 hours), achieving yields of ~60% after recrystallization . Key Steps :
  • Amine Formation : React aldehyde with amine in a polar solvent (e.g., ethanol, THF).
  • Salt Formation : Treat the free base with concentrated HCl in anhydrous conditions.
  • Purification : Recrystallization from ethanol/water mixtures improves purity .

Q. How is the structural identity of this compound confirmed in research settings?

  • Methodological Answer : Structural confirmation relies on:
  • X-ray Crystallography : Resolve protonation sites and salt geometry (e.g., SHELX software for refinement ).
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituents (e.g., morpholine protons at δ 2.64–3.89 ppm, pyridinyl signals at δ 6.59–8.09 ppm) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+^+ peaks matching theoretical values) .

Q. What chromatographic methods are recommended for purity analysis?

  • Methodological Answer :
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA), UV detection at 254 nm. Impurity thresholds should align with pharmacopeial standards (e.g., EP guidelines for dihydrochloride salts) .
  • TLC : Silica gel plates (ethyl acetate:methanol 9:1) to monitor reaction progress.

Advanced Research Questions

Q. How to resolve contradictions in biological activity data between different assay systems?

  • Methodological Answer : Discrepancies often arise from:
  • Solubility Differences : Dihydrochloride salts may aggregate in physiological buffers. Test solubility in DMSO/PBS and use surfactants (e.g., Tween-80) .
  • Metabolic Stability : Compare in vitro (e.g., liver microsomes) and in vivo (rodent pharmacokinetics) data. For example, E4031 dihydrochloride showed variable hERG channel inhibition due to metabolite interference .
    Validation Steps :
  • Replicate assays in orthogonal systems (e.g., fluorescence vs. electrophysiology).
  • Use isotopic labeling (e.g., 99mTc^{99m} \text{Tc}) to track biodistribution .

Q. What strategies optimize synthetic yield while minimizing byproducts?

  • Methodological Answer :
  • Catalyst Optimization : Substituent-specific catalysts (e.g., HCl in ethanol for pyrimidine derivatives increases yield to 60% vs. 39% without ).
  • Temperature Control : Reflux at 80°C minimizes decomposition of morpholine intermediates .
  • Byproduct Mitigation : Add scavengers (e.g., molecular sieves) to absorb excess HCl during salt formation .

Q. How does the hydrochloride salt form influence physicochemical stability?

  • Methodological Answer :
  • Hygroscopicity : Dihydrochloride salts are prone to moisture absorption. Store under argon at -20°C .
  • Thermal Stability : TGA/DSC analysis shows decomposition above 200°C. Accelerated stability studies (40°C/75% RH for 6 months) confirm integrity .
  • pH Sensitivity : Salt dissociation occurs below pH 3.0; buffer formulations should maintain pH 4–6 for in vivo studies .

Q. What computational methods predict interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to morpholine-recognizing targets (e.g., VAP-1 ).
  • MD Simulations : GROMACS simulations (100 ns) assess salt stability in lipid bilayers .
  • QSAR : Correlate substituent electronegativity (e.g., pyridinyl methyl groups) with activity cliffs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.